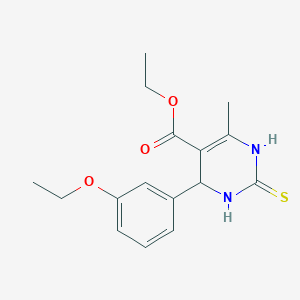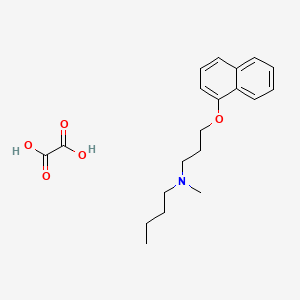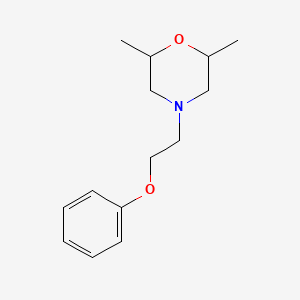![molecular formula C18H28ClNO5 B4003270 N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003270.png)
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid
Descripción general
Descripción
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a phenoxy and an amine group in its structure allows for diverse chemical reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-tert-butyl-4-chlorophenol with an appropriate alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Alkylation with Ethylamine: : The phenoxy intermediate is then reacted with ethylamine to introduce the amine group. This step may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reaction.
-
Formation of the Final Compound: : The final step involves the reaction of the amine intermediate with oxalic acid to form the desired compound. This reaction is typically carried out in an aqueous medium under acidic conditions.
Industrial Production Methods
Industrial production of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial processes often involve optimization of reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can convert the oxalic acid moiety to its corresponding alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The oxalic acid moiety may also chelate metal ions, affecting metal-dependent enzymes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine: Lacks the oxalic acid moiety, which may reduce its ability to chelate metal ions.
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;acetic acid: Contains an acetic acid moiety instead of oxalic acid, which may alter its reactivity and biological activity.
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;succinic acid: Contains a succinic acid moiety, which may provide different chelation properties and biological effects.
Uniqueness
The presence of the oxalic acid moiety in N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid provides unique chelation properties, allowing it to interact with metal ions in a distinct manner. This can lead to specific biological effects and applications that are not observed with similar compounds containing different acid moieties.
Propiedades
IUPAC Name |
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO.C2H2O4/c1-5-6-9-18-10-11-19-15-8-7-13(17)12-14(15)16(2,3)4;3-1(4)2(5)6/h7-8,12,18H,5-6,9-11H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURWSXLUKJJMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1)Cl)C(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4003195.png)
![2,6-dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine](/img/structure/B4003203.png)
![1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4003209.png)
![7-[(4-METHOXY-3-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4003218.png)

![N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4003246.png)

![phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate](/img/structure/B4003255.png)
![1-[4-(2-biphenylyloxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4003267.png)
![(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate](/img/structure/B4003279.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4003281.png)

![4-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]morpholine;oxalic acid](/img/structure/B4003297.png)
